3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole
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Overview
Description
3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole is a heterocyclic compound that features a unique structure combining an oxepine ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole typically involves the following steps:
Formation of the Oxepine Ring: The oxepine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Iodination: The final step involves the iodination of the compound using iodine or an iodine-containing reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding oxepine-pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxepine-pyrazole derivatives.
Substitution: Formation of substituted oxepine-pyrazole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole: Another heterocyclic compound with a similar structure but different functional groups.
2,3,4,5-Tetrahydro-1H-pyrido[3,2,1-ij]quinolinium: A compound with a fused ring system similar to oxepino-pyrazole.
Uniqueness
3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole is unique due to the presence of both an oxepine and a pyrazole ring in its structure, along with the iodine substituent. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H11IN2O |
---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
3-iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole |
InChI |
InChI=1S/C8H11IN2O/c1-5-4-7-6(2-3-12-5)8(9)11-10-7/h5H,2-4H2,1H3,(H,10,11) |
InChI Key |
DHGHICPRGUXWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CCO1)C(=NN2)I |
Origin of Product |
United States |
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